An In-depth Technical Guide to the Synthesis and Characterization of 7,3'-Dihydroxyflavone
An In-depth Technical Guide to the Synthesis and Characterization of 7,3'-Dihydroxyflavone
This guide provides a comprehensive technical overview for the chemical synthesis and detailed analytical characterization of 7,3'-dihydroxyflavone (C₁₅H₁₀O₄), a member of the flavonoid class of polyphenolic compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study and application of flavonoids.
Introduction: The Significance of 7,3'-Dihydroxyflavone
Flavonoids are a vast family of natural products recognized for their wide-ranging biological activities, including antioxidant, anti-inflammatory, and antineoplastic properties.[1] 7,3'-Dihydroxyflavone, characterized by hydroxyl groups at the 7-position of the A-ring and the 3'-position of the B-ring, is a structurally significant flavone. The specific positioning of these hydroxyl groups critically influences its chemical reactivity, potential for metal chelation, and interaction with biological targets. Dihydroxyflavones have demonstrated significant anti-inflammatory activity in preclinical models, making them compelling candidates for further investigation.[1] A thorough understanding of its synthesis and precise characterization is fundamental to unlocking its therapeutic potential and ensuring the purity and reproducibility of research findings.
Chemical Synthesis: A Proven Pathway
The construction of the flavone backbone can be achieved through several established methodologies, including the Allan-Robinson reaction and the Baker-Venkataraman rearrangement.[2][3] The Baker-Venkataraman rearrangement is a particularly reliable and widely adopted two-step process for synthesizing flavones from o-hydroxyacetophenones.[2][4][5] This pathway involves an initial O-acylation followed by a base-catalyzed intramolecular acyl transfer to form a 1,3-diketone intermediate, which is then cyclized under acidic conditions.[6][7]
The Baker-Venkataraman Synthesis Pathway
The synthesis of 7,3'-dihydroxyflavone via this method proceeds in three primary stages:
-
Esterification: An o-hydroxyacetophenone is reacted with an aromatic acyl chloride to form an ester.
-
Rearrangement: The ester undergoes a base-catalyzed rearrangement to yield a 1,3-diketone.
-
Cyclization: The diketone is treated with acid to induce cyclization and dehydration, forming the final flavone.[5]
Diagram: General Mechanism of the Baker-Venkataraman Rearrangement and Cyclization
Caption: Workflow of flavone synthesis via the Baker-Venkataraman pathway.
Experimental Protocol: Synthesis of 7,3'-Dihydroxyflavone
This protocol outlines the synthesis starting from 2,4-dihydroxyacetophenone and 3-hydroxybenzoyl chloride. Note: Protection of the hydroxyl groups (e.g., as benzyl or methoxymethyl ethers) on the starting materials is typically required and deprotection would be the final step. For clarity, the core reaction is described.
Step 1: O-Acylation (Ester Formation)
-
Dissolve 2,4-dihydroxyacetophenone (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 3-(benzyloxy)benzoyl chloride (1 equivalent) dropwise while maintaining the temperature at 0°C. The use of pyridine serves as a base to neutralize the HCl generated during the reaction.[5]
-
Allow the reaction to stir at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Pour the reaction mixture into cold dilute HCl to precipitate the ester product.
-
Filter the crude product, wash with water, and purify by recrystallization from ethanol.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the purified ester from Step 1 in anhydrous pyridine.
-
Add powdered potassium hydroxide (KOH) (3-4 equivalents). The strong base is essential to deprotonate the α-carbon of the ketone, initiating the enolate formation that drives the rearrangement.[7]
-
Heat the mixture to 50-60°C and stir for 3-4 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and pour it into cold dilute acetic acid or HCl to neutralize the base and precipitate the 1,3-diketone intermediate.
-
Filter the solid, wash thoroughly with water, and dry.
Step 3: Acid-Catalyzed Cyclization
-
Suspend the crude 1,3-diketone in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 2-4 hours. The strong acid catalyzes the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the ketone, followed by dehydration to form the pyrone ring.[5]
-
Cool the reaction mixture and pour it into ice water to precipitate the crude flavone.
-
Filter the product, wash with water until neutral, and purify by column chromatography (silica gel) or recrystallization to yield the protected 7,3'-dihydroxyflavone.
Step 4: Deprotection (if applicable)
-
If protecting groups were used (e.g., benzyl ethers), dissolve the product in a suitable solvent (e.g., ethyl acetate/methanol) and perform catalytic hydrogenation using Pd/C to remove the benzyl groups, yielding the final 7,3'-dihydroxyflavone.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 7,3'-dihydroxyflavone.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 7,3'-dihydroxyflavone, high-resolution mass spectrometry (HRMS) provides the exact mass, validating its elemental composition.
| Parameter | Expected Value | Source |
| Molecular Formula | C₁₅H₁₀O₄ | [8] |
| Molecular Weight | 254.24 g/mol | [9] |
| Exact Mass | 254.05791 u | [8] |
| Expected Ion (ESI-) | [M-H]⁻ at m/z 253.0506 | [10] |
| Expected Ion (ESI+) | [M+H]⁺ at m/z 255.0652 | [10] |
The fragmentation pattern in MS/MS can also provide structural information, often involving retro-Diels-Alder (RDA) fragmentation of the C-ring, which is characteristic of flavonoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or Methanol-d₄.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of protons.
-
Hydroxyl Protons (-OH): Broad singlets, typically > δ 9.0 ppm, which disappear upon D₂O exchange.
-
A-Ring Protons: The substitution pattern (hydroxyl at C7) will result in characteristic splitting patterns for H-5, H-6, and H-8. H-5 often appears as a doublet coupled to H-6.
-
B-Ring Protons: The 3'-hydroxy substitution leads to a complex splitting pattern for H-2', H-4', H-5', and H-6'.
-
C-Ring Proton (H-3): A characteristic singlet for flavones typically appears between δ 6.0 and 7.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and type of carbon atoms.
-
Carbonyl Carbon (C-4): The most downfield signal, typically > δ 175 ppm.
-
Oxygenated Aromatic Carbons: Signals for C-7, C-9, C-3', and C-4a will appear in the δ 155-165 ppm range.
-
Aromatic CH Carbons: Signals appear in the δ 90-135 ppm range.
-
C-2 and C-3: C-2 is typically found around δ 160-165 ppm, while C-3 is more upfield, around δ 102-110 ppm.
Note: Precise chemical shifts can be influenced by solvent and concentration. Data should be compared with literature values for structurally similar flavonoids.[11][12]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for characterizing flavonoids, which exhibit distinctive absorption spectra due to their conjugated systems.[13]
-
Band I (300-400 nm): Arises from the cinnamoyl system (B-ring and C-ring). The position of this band is sensitive to the hydroxylation pattern of the B-ring.[14][15]
-
Band II (240-290 nm): Corresponds to the benzoyl system (A-ring and the C-4 carbonyl group).[14][15]
The addition of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can be used to diagnose the positions of free hydroxyl groups, causing characteristic bathochromic (red) shifts in the absorption bands.[14] For 7,3'-dihydroxyflavone, the presence of the 7-OH group can be confirmed by a significant bathochromic shift of Band II upon addition of sodium acetate (NaOAc).
Potential Applications and Biological Activity
While research on 7,3'-dihydroxyflavone is specific, the broader class of dihydroxyflavones is known for significant biological activities. Studies on related isomers have shown potent antioxidant and anti-inflammatory effects.[1][16] For instance, 7,8-dihydroxyflavone is a well-studied TrkB agonist with neuroprotective effects, highlighting the therapeutic potential that can arise from specific hydroxylation patterns.[17][18][19] The unique structure of 7,3'-dihydroxyflavone makes it a valuable candidate for screening in assays related to inflammation, oxidative stress, and neurological disorders.
Conclusion
This guide details a robust and reproducible approach to the synthesis of 7,3'-dihydroxyflavone using the Baker-Venkataraman rearrangement. Furthermore, it establishes a clear framework for its comprehensive characterization using modern analytical techniques, including mass spectrometry, NMR, and UV-Vis spectroscopy. The provided protocols and expected data serve as a critical resource for researchers, ensuring the production and verification of high-purity material essential for advancing the study of this promising flavonoid.
References
-
Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Synthesis of Flavone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Gomes, P., & Silva, A. M. S. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(1), 359. Available at: [Link]
-
M-L, G., & M, V. (2017). Identification of Flavonoids Using UV-Vis and MS Spectra. In Methods in Molecular Biology (Vol. 1547, pp. 131-140). Retrieved from [Link]
-
Prakash, O., et al. (2017). Insight Into the Structure Elucidation of Flavonoids Through UV-Visible Spectral Analysis of Quercetin Derivatives Using Shift Reagents. Journal of Nepal Chemical Society, 37, 54-61. Available at: [Link]
-
Organic Chemistry Reaction. (2025). Baker-Venkataraman Rearrangement. Retrieved from [Link]
-
Li, Y., et al. (2022). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Molecules, 27(21), 7290. Available at: [Link]
-
Shukla, S., et al. (2024). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. Natural Volatiles & Essential Oils, 11(02), 01-06. Available at: [Link]
-
Spectroscopy Europe/World. (2016). Flavonols and flavonoids: UV spectroscopic analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Allan–Robinson reaction. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Allan-Robinson Reaction. In Name Reactions. Retrieved from [Link]
-
Merck Index. (n.d.). Allan-Robinson Reaction. Retrieved from [Link]
-
Manivannan, E., et al. (2015). Anti-Inflammatory Effect of Selected Dihydroxyflavones. Journal of Clinical and Diagnostic Research, 9(1), FF01–FF04. Available at: [Link]
-
ACTA BIOLOGICA CRACOVIENSIA Series Botanica. (2018). Characterization of Flavonoid Components in Scutellaria L. Species (Lamiaceae) Using Fingerprinting Analysis. Retrieved from [Link]
-
SpectraBase. (n.d.). 7,3'-DIMETHOXY-5,4'-DIHYDROXYFLAVONE. Retrieved from [Link]
-
Cañamares, M. V., et al. (2009). RAMAN AND SURFACE ENHANCED RAMAN SPECTRA OF 7-HYDROXYFLAVONE AND 3',4'-DIHYDROXYFLAVONE. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 7,8-Dihydroxyflavone. Retrieved from [Link]
-
SpectraBase. (n.d.). 7,3',4'-Trihydroxyflavone. Retrieved from [Link]
-
PharmacologyOnLine. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. Retrieved from [Link]
-
LookChem. (n.d.). Allan-Robinson Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of flavones and isoflavones by Allan–Robinson reaction. Retrieved from [Link]
-
Data in Brief. (2019). Electron spectroscopies of 3-hydroxyflavone and 7-hydroxyflavone in MCM-41 silica nanoparticles and in acetonitrile solutions. Retrieved from [Link]
-
Chen, Y-H., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. International Journal of Molecular Sciences, 24(2), 1640. Available at: [Link]
-
ResearchGate. (n.d.). H-1 and C-13-NMR data of hydroxyflavone derivatives. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2022). An Overview of Pharmacological Activities and Beneficial Effects of 3‐Hydroxyflavone. Retrieved from [Link]
-
Brenner, C., et al. (2024). 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase. eLife, 12, RP88514. Available at: [Link]
-
Karakaya, M. F., et al. (2023). Investigation of the Pharmacokinetic Properties and Theoretical Chemical Activities of 7,8-Dihydroxyflavone and 4'-Dimethylamino-7,8-Dihydroxyflavone. Current Pharmaceutical Analysis, 19(4), 317-323. Available at: [Link]
-
PubChem. (n.d.). 3,7-Dihydroxyflavone. Retrieved from [Link]
-
Liu, C., et al. (2012). A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. Journal of Medicinal Chemistry, 55(19), 8523-8532. Available at: [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). 7,8-Dihydroxyflavone (7,8-DHF). Retrieved from [Link]
- Google Patents. (2020). CN111303105A - Preparation method of 7, 8-dihydroxyflavone.
-
ResearchGate. (n.d.). MS/MS spectra of (a) tetrahydroxyflavone, (b) taxifolin, (c).... Retrieved from [Link]
-
PubChem. (n.d.). 7,3'-Dihydroxyflavone. Retrieved from [Link]
-
ACS Publications. (2012). A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Phyto-Plus. (n.d.). The Role of 7,8-Dihydroxyflavone in Neuroprotection and Brain Health. Retrieved from [Link]
-
ResearchGate. (n.d.). A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. Retrieved from [Link]
-
Guo, W., et al. (2022). 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. Frontiers in Pharmacology, 13, 856475. Available at: [Link]
-
Christoforidis, M., et al. (2019). Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes. Journal of Inorganic Biochemistry, 194, 15-25. Available at: [Link]
-
Roy, A., & De, S. (2012). Spectroscopic investigation on the interaction of 3,7-dihydroxyflavone with different isomers of human serum albumin. Journal of Photochemistry and Photobiology B: Biology, 110, 1-10. Available at: [Link]
Sources
- 1. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. 7,3'-Dihydroxyflavone | C15H10O4 | CID 5391140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7,8-Dihydroxyflavone | C15H10O4 | CID 1880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,7-Dihydroxyflavone | C15H10O4 | CID 5393152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Flavonoids Using UV-Vis and MS Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nepjol.info [nepjol.info]
- 15. nveo.org [nveo.org]
- 16. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alzdiscovery.org [alzdiscovery.org]
- 19. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
